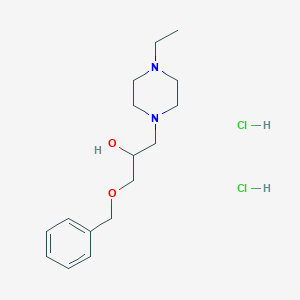
ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPT, is a synthetic compound that has gained significant attention in scientific research in recent years.
Mecanismo De Acción
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate exerts its pharmacological effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, the inhibition of inflammation, and the improvement of cognitive function. This compound has also been shown to have anti-angiogenic and anti-metastatic effects in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has limitations, including its limited solubility in aqueous solutions and its instability in acidic environments.
Direcciones Futuras
For ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate research include the development of more stable and soluble formulations, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. This compound may also have potential applications in other fields, such as agriculture and environmental science.
Métodos De Síntesis
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multi-step process that involves the reaction of 1-(1H-Indol-3-yl)methanamine with 2-phenoxyethanol, followed by the addition of ethyl 4-piperidinecarboxylate. The resulting compound is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been widely studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, this compound has been found to reduce inflammation and oxidative stress. In neurological research, this compound has been shown to improve cognitive function and protect against neurodegeneration.
Propiedades
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-29-24(28)25(14-17-30-21-8-4-3-5-9-21)12-15-27(16-13-25)19-20-18-26-23-11-7-6-10-22(20)23/h3-11,18,26H,2,12-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGBMOIPYAUAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CNC3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5009268.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5009275.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B5009283.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5009303.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5009313.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5009314.png)
![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)
![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5009333.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)